![molecular formula C7H6N2S B012955 7-Aminotieno[3,2-b]piridina CAS No. 104273-32-7](/img/structure/B12955.png)

7-Aminotieno[3,2-b]piridina

Descripción general

Descripción

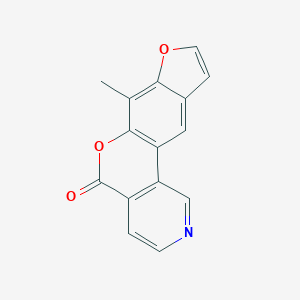

El Flavopiridol es una flavona sintética derivada del producto natural rohitukina, que se extrae de la planta medicinal india Dysoxylum binectariferum Hiern . Es conocido por su potente actividad inhibitoria contra las cinasas dependientes de ciclinas, lo que lo convierte en un candidato prometedor para aplicaciones terapéuticas, particularmente en el tratamiento del cáncer .

Aplicaciones Científicas De Investigación

El flavopiridol ha sido ampliamente estudiado por sus posibles aplicaciones terapéuticas. Ha mostrado promesa en el tratamiento de diversos cánceres, incluyendo la leucemia, el glioblastoma y el carcinoma ovárico . Además, se ha investigado por sus propiedades antivirales, antifúngicas y antiinflamatorias .

En el campo de la biología, el flavopiridol se utiliza para estudiar la regulación del ciclo celular y la apoptosis. Su capacidad para inhibir las cinasas dependientes de ciclinas lo convierte en una herramienta valiosa para comprender los mecanismos de proliferación celular y crecimiento tumoral .

Mecanismo De Acción

El flavopiridol ejerce sus efectos principalmente a través de la inhibición de las cinasas dependientes de ciclinas, particularmente CDK9 . Al evitar la fosforilación de estas cinasas, el flavopiridol induce el arresto del ciclo celular y la apoptosis en las células cancerosas . También regula a la baja la expresión de ciclina D1 y D3, contribuyendo aún más a su actividad anticancerígena .

Métodos De Preparación

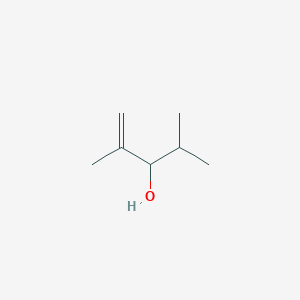

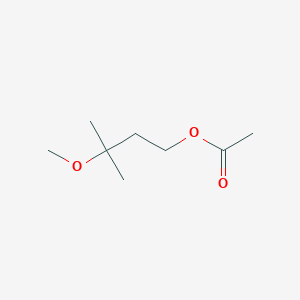

Rutas sintéticas y condiciones de reacción: El flavopiridol se sintetiza a través de un proceso de varios pasos que comienza con la rohitukina. La síntesis implica varios pasos clave, incluyendo la hidroboración-oxidación, la oxidación de Swern y la reducción . El producto final se obtiene mediante la desmetilación utilizando clorhidrato de piridina .

Métodos de producción industrial: La producción industrial de flavopiridol sigue rutas sintéticas similares, pero se optimiza para obtener mayores rendimientos y escalabilidad. El proceso implica el uso de técnicas avanzadas como la recristalización y las reacciones catalíticas para garantizar la pureza y la eficiencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El flavopiridol experimenta diversas reacciones químicas, incluyendo la oxidación, la reducción y la sustitución . Estas reacciones son cruciales para modificar su estructura y mejorar su actividad biológica.

Reactivos y condiciones comunes:

Reducción: El borohidruro de sodio se utiliza a menudo para la reducción de cetonas intermedias a alcoholes.

Sustitución: Las reacciones catalíticas utilizando éterato de trifluoruro de boro se emplean para sustituciones específicas.

Productos principales: Los principales productos formados a partir de estas reacciones incluyen varios intermediarios que se procesan posteriormente para producir flavopiridol .

Comparación Con Compuestos Similares

El flavopiridol es único entre los inhibidores de cinasas dependientes de ciclinas debido a su amplio espectro de actividad y potentes efectos inhibitorios . Compuestos similares incluyen roscovitina, dinaciclib y palbociclib, que también se dirigen a las cinasas dependientes de ciclinas, pero difieren en su especificidad y aplicaciones terapéuticas .

Lista de compuestos similares:

- Roscovitina

- Dinaciclib

- Palbociclib

El flavopiridol se destaca por su capacidad para inhibir múltiples cinasas dependientes de ciclinas y su eficacia en varios tipos de cáncer .

Propiedades

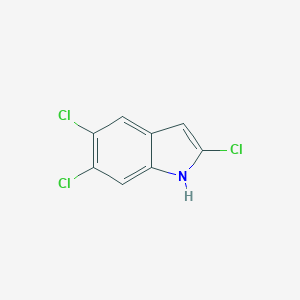

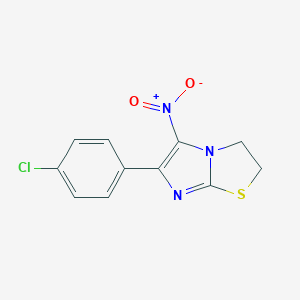

IUPAC Name |

thieno[3,2-b]pyridin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWXZEXZFHGYYCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=CSC2=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30543697 | |

| Record name | Thieno[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104273-32-7 | |

| Record name | Thieno[3,2-b]pyridin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30543697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

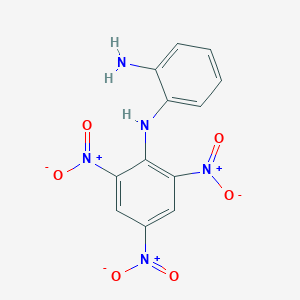

Q1: What makes thieno[3,2-b]pyridin-7-arylamine derivatives promising candidates for antitumor therapy?

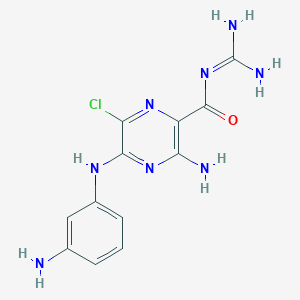

A1: The research highlights the potential of two specific thieno[3,2-b]pyridin-7-arylamine derivatives, N-(3-methoxyphenyl)thieno[3,2-b]pyridin-7-amine (1) and N-(2-methoxy-phenyl)thieno[3,2-b]pyridin-7-amine (2), as antitumor agents. These compounds demonstrate potent in vitro antitumor activity, inhibiting the growth of several human tumor cell lines []. Furthermore, the study successfully incorporated these compounds into magnetoliposomes, which are a promising drug delivery system for cancer treatment. The magnetoliposomes showed low GI50 values comparable to the neat compounds, indicating their potential for targeted drug delivery and enhanced therapeutic efficacy [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3AR,6aR)-4-acetylhexahydro-2H-furo[3,2-b]pyrrol-2-one](/img/structure/B12873.png)

![1,3-Dithiolane-2-carbonylchloride,4,5-dimethyl-,[4R-(2alpha,4alpha,5beta)]-(9CI)](/img/structure/B12884.png)